molecular formula C15H22O3 B8396341 tert-Butyl 3-methoxy-2-propyl-benzoate

tert-Butyl 3-methoxy-2-propyl-benzoate

Cat. No. B8396341
M. Wt: 250.33 g/mol
InChI Key: HCINCLPOEYAAHW-UHFFFAOYSA-N
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Patent
US09187411B2

Procedure details

Add boron tribromide (305.6 mL, 305.6 mmol) dropwise while maintaining the temperature below 0° C. to a solution of tert-butyl 3-methoxy-2-propyl-benzoate (61.2 g, 244 mmol) in toluene (428 mL) which has been cooled to −25° C. Stir at −5° C. for 3 h. Add water (100 mL) dropwise, raising the temperature to 7° C., and stir 30 min. Concentrate the mixture in vacuo and then suspend the semisolid in water (200 mL). Stir 1 h and filter the suspension through a glass frit. Wash the collected solid with water and dry the solid to yield the title compound (43.1 g, 98%). 1H NMR (300 MHz, CDCl3) δ 7.58 (d, J=8.0 Hz, 1H); 7.16 (t, J=8.0 Hz, 1H); 6.99 (d, J=7.7 Hz, 1H); 5.0 (bs, 2H); 2.98 (t, J=7.7 Hz, 2H), 1.64 (m, 2H); 1.02 (t, J=7.4 Hz, 3H).
Quantity
305.6 mL
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
428 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[C:8]([CH2:20][CH2:21][CH3:22])=[C:9]([CH:17]=[CH:18][CH:19]=1)[C:10]([O:12]C(C)(C)C)=[O:11].O>C1(C)C=CC=CC=1>[OH:6][C:7]1[C:8]([CH2:20][CH2:21][CH3:22])=[C:9]([CH:17]=[CH:18][CH:19]=1)[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
305.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
61.2 g
Type
reactant
Smiles
COC=1C(=C(C(=O)OC(C)(C)C)C=CC1)CCC
Name
Quantity
428 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
Stir at −5° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture in vacuo
STIRRING
Type
STIRRING
Details
Stir 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter the suspension through a glass frit
WASH
Type
WASH
Details
Wash the collected solid with water
CUSTOM
Type
CUSTOM
Details
dry the solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C(=C(C(=O)O)C=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.